REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[CH:4][C:5]([C:8]([NH:10][CH3:11])=[O:9])=[N:6][CH:7]=1.C([Sn](CCCC)(CCCC)[C:17]([O:19][CH2:20][CH3:21])=[CH2:18])CCC>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CN(C)C=O>[CH2:20]([O:19][C:17]([C:2]1[N:3]=[CH:4][C:5]([C:8]([NH:10][CH3:11])=[O:9])=[N:6][CH:7]=1)=[CH2:18])[CH3:21] |^1:32,51|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)NC
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the resultant was stirred at 100° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (NH-type silica gel; hexane/ethyl acetate-gradient elution=70/30→40/60)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=C)C=1N=CC(=NC1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |